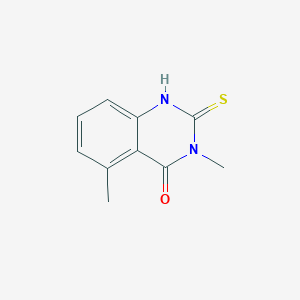

2-Mercapto-3,5-dimethylquinazolin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

183170-39-0 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3,5-dimethyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C10H10N2OS/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14) |

InChI Key |

UUIUYYYZHYCCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Mercapto 3,5 Dimethylquinazolin 4 One and Its Analogues

Conventional Synthetic Approaches to Quinazolinone Derivatives

Traditional methods for synthesizing quinazolinone derivatives have been well-established for decades, primarily relying on thermal heating and the use of organic solvents. These approaches are foundational in heterocyclic chemistry.

A cornerstone of quinazolinone synthesis is the use of anthranilic acid and its derivatives as starting materials. nih.gov In a general approach, an appropriately substituted anthranilic acid undergoes a cyclization reaction with a second component that provides the remaining atoms needed to form the heterocyclic ring. For the target compound, 5-methylanthranilic acid would serve as the precursor. One of the earliest and most fundamental methods is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides, such as formamide, typically at elevated temperatures to drive the condensation and cyclization. nih.govgeneris-publishing.com

The most direct and widely used conventional method for preparing 2-mercaptoquinazolin-4(3H)-ones involves the one-pot condensation of an anthranilic acid derivative with an isothiocyanate. nih.gov To synthesize the specific compound 2-Mercapto-3,5-dimethylquinazolin-4-one, this reaction would involve 5-methylanthranilic acid and methyl isothiocyanate. The typical procedure consists of refluxing the reactants in a solvent such as absolute ethanol. mdpi.com A base catalyst, most commonly triethylamine (B128534) in stoichiometric amounts, is often employed to facilitate the reaction. nih.govmdpi.com This process first forms an intermediate thiourea (B124793) derivative, which then undergoes intramolecular cyclization to yield the final quinazolinone product.

Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been increasingly applied to the synthesis of quinazolinones. magnusconferences.comnih.gov These methods focus on reducing waste, minimizing the use of hazardous substances, and lowering energy consumption. magnusconferences.com

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. royalsocietypublishing.org These systems, typically formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, have low toxicity, and exhibit low volatility. royalsocietypublishing.orgnih.gov In the synthesis of 2-mercaptoquinazolin-4(3H)-ones, DESs can function as both the solvent and the catalyst. nih.govresearchgate.net Research has shown that a mixture of choline chloride and urea (B33335) (ChCl:Urea) in a 1:2 molar ratio is particularly effective for the condensation of anthranilic acids and isothiocyanates. nih.govresearchgate.net The inherent basicity of the ChCl:Urea solvent facilitates the reaction, thereby eliminating the need for an external base catalyst like triethylamine. nih.gov

Table 1: Effect of Different Deep Eutectic Solvents on the Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one This table illustrates the yield of a model reaction between anthranilic acid and phenyl isothiocyanate in various choline chloride-based DES at 80°C, highlighting the superior performance of ChCl:Urea.

Microwave irradiation has become a popular tool in green synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netfrontiersin.org The efficient and uniform heating provided by microwaves accelerates the rate of chemical reactions. frontiersin.org This technique has been successfully applied to various quinazolinone syntheses, including iron-catalyzed cyclizations in water and reactions using bio-sourced solvents like pinane. rsc.orgsci-hub.cat In the context of 2-mercaptoquinazolin-4(3H)-one synthesis, microwave assistance has been used in conjunction with DES. However, some comparative studies have found that while microwave irradiation is effective, it may produce lower yields for this specific class of compounds compared to other green methods like ultrasound-assisted synthesis under the same solvent conditions. nih.govresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. ijsrch.comresearchgate.net This method can promote reactions at lower temperatures and with shorter durations compared to conventional heating. rsc.org The combination of ultrasound irradiation with Deep Eutectic Solvents has proven to be a particularly effective and synergistic green approach for synthesizing 2-mercaptoquinazolin-4(3H)-ones. royalsocietypublishing.orgnih.gov Studies have demonstrated that this combination can lead to significantly higher yields in shorter reaction times compared to both conventional stirring and microwave-assisted methods within the same DES medium. nih.gov

Table 2: Comparison of Synthetic Methods for 2-Mercapto-3-aryl-quinazolin-4(3H)-ones in ChCl:Urea DES This table compares the product yields obtained through stirring, microwave irradiation, and ultrasound irradiation for the synthesis of various 2-mercaptoquinazolin-4(3H)-one analogues in a ChCl:Urea (1:2) DES.

Derivatization Strategies of the Quinazolinone Core

The versatile scaffold of this compound and its analogues allows for extensive chemical modifications at several key positions. These derivatization strategies are crucial for modulating the physicochemical properties and biological activities of the resulting compounds. The primary sites for modification include the mercapto group at the 2-position, the nitrogen atom at the 3-position, and the benzene (B151609) ring. Furthermore, the quinazolinone core can be elaborated through the formation of Schiff bases and integrated with other heterocyclic systems to create complex hybrid molecules.

Modifications at the 2-Position

The thiol group at the 2-position of the quinazolinone ring is a highly reactive and versatile handle for introducing a wide array of substituents. The most common modification at this position is S-alkylation, which involves the reaction of the 2-mercapto group with various halo-organic reagents. This reaction typically proceeds via nucleophilic substitution, where the sulfur atom acts as the nucleophile.

Under solid/liquid phase-transfer catalysis (PTC) conditions, using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst, 2-mercaptoquinazolin-4(3H)-one can be selectively alkylated. tandfonline.comresearchgate.net The nature of the alkylating agent plays a critical role in determining the outcome of the reaction. For instance, treatment with monofunctional organohalogen compounds such as ethyl bromide, allyl bromide, and bromoacetylacetone leads exclusively to S-monoalkylation. tandfonline.comresearchgate.net However, when more reactive reagents like methyl iodide, benzyl (B1604629) bromide, or ethyl bromoacetate (B1195939) are used, both S- and N-dialkylation can occur. tandfonline.comresearchgate.net

The formation of thioethers is another significant modification at the 2-position. This can be achieved by reacting 2-mercapto quinazolinone derivatives with halo-acyl or halo-alkyl groups in an aqueous medium using β-cyclodextrin as a phase transfer catalyst. ijarsct.co.in For example, 2-mercapto-3-phenyl substituted quinazolin-4-one reacts with phenacyl bromide in the presence of β-cyclodextrin to yield 2-((2-oxo-phenylethyl)thio)-3-phenylquinazolin-4-(3H)-one. ijarsct.co.in

Furthermore, cycloalkylation at the 2- and 3-positions can be accomplished using dihalogen organic reagents. Reacting 2-mercaptoquinazolin-4(3H)-one with 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) under PTC conditions results in the formation of fused heterocyclic systems like 2,3-dihydro-5H- tandfonline.comresearchgate.netthiazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H- tandfonline.comresearchgate.netthiazino[2,3-b]quinazolin-6-one, respectively. tandfonline.com

Table 1: Examples of S-Alkylation Products of 2-Mercaptoquinazolin-4(3H)-one

| Alkylating Agent | Product | Reference |

| Ethyl bromide | 2-(Ethylthio)quinazolin-4(3H)-one | tandfonline.com |

| Allyl bromide | 2-(Allylthio)quinazolin-4(3H)-one | tandfonline.com |

| Methyl iodide | 2-(Methylthio)-3-methylquinazolin-4(3H)-one | tandfonline.com |

| Benzyl bromide | 2-(Benzylthio)-3-benzylquinazolin-4(3H)-one | tandfonline.com |

| Phenacyl bromide | 2-((2-Oxo-2-phenylethyl)thio)quinazolin-4(3H)-one | ijarsct.co.in |

Modifications at the 3-Position

The nitrogen atom at the 3-position of the quinazolinone ring is another key site for derivatization, primarily through N-alkylation. This modification is often used to introduce various alkyl or aryl groups, which can significantly influence the molecule's properties.

N-alkylation can be achieved under classical two-phase catalytic conditions, where quinazolin-4-ones react with alkyl halides in the presence of a solid base (like alkali metal carbonates) and an aprotic solvent. repec.org Studies have unequivocally shown that these conditions favor alkylation at the 3-N-position. repec.org For example, the synthesis of N-alkyl-quinazolin-4-one derivatives can be accomplished by reacting a quinazolinone core with different alkyl halides. researchgate.net

The choice of reagents and reaction conditions can be crucial. For instance, prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals leads to subsequent alkylation at the N3 position. rsc.orgnorthampton.ac.uk In these reactions, the O-alkyl group of the orthoamides serves as the source for the N3-alkyl group. rsc.orgnorthampton.ac.uk

Moreover, 3-substituted-quinazolin-4(3H)-ones can be synthesized through a one-pot reaction of anthranilic acid, various amines, and an orthoester in a microwave reactor, which represents a green chemistry approach. tandfonline.com Another method involves the reaction of a benzoxazinone (B8607429) intermediate with different amines. tandfonline.com A series of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones have been synthesized by condensing the active hydrogen of the 3-amino group of 3-amino-2-mercaptoquinazolin-4-(3H)-one with formaldehyde (B43269) and various amines. researchgate.net

Substitution on the Benzene Ring

Modifications on the benzene ring of the quinazolinone core are typically achieved through electrophilic substitution reactions. The position and nature of the substituent on this ring can have a profound impact on the biological activity of the resulting compound.

Nitration is a well-known electrophilic substitution reaction for 4(3H)-quinazolinones. nih.gov The reaction usually occurs at the 6-position of the benzene ring. nih.govnih.gov However, the presence of an ortho-directing substituent at the 7-position can also lead to the formation of an 8-nitrated product. nih.gov The general order of reactivity for electrophilic substitution on the quinazoline (B50416) ring is 8 > 6 > 5 > 7. wikipedia.org

Another important electrophilic substitution is chlorination. Hydroxy groups on the 4(3H)-quinazolinone can be substituted by chlorine upon heating with phosphoryl chloride. nih.gov Other reagent systems, such as thionyl chloride with a catalytic amount of dimethylformamide (DMF), or a combination of triphenylphosphine (B44618) with N-chlorosuccinimide, can also be employed for chlorination. nih.gov

The benzene ring of 4(3H)-quinazolinones can also undergo reduction. Using platinum oxide as a catalyst, the benzene ring can be reduced, leading to the formation of octahydro-4(1H)-quinazolinones. nih.gov

Formation of Schiff Bases and Hybrid Molecules

The synthesis of Schiff bases represents a significant strategy for elaborating the quinazolinone scaffold, often leading to compounds with enhanced biological activities. Schiff bases, characterized by an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with a carbonyl compound. ekb.eg

In the context of quinazolinones, Schiff bases are commonly prepared by reacting an amino-substituted quinazolinone derivative with various aromatic aldehydes. scialert.netnih.govekb.eg For example, 3-amino-2-methylquinazolin-4(3H)-one can be condensed with different substituted aromatic aldehydes in the presence of acetic acid to yield the corresponding Schiff base derivatives. nih.govresearchgate.net Similarly, 3-arylquinazolin-4(3H)-one-2-carbaldehydes can react with substituted anilines to form a series of quinazoline Schiff bases. ekb.egekb.eg

The concept of molecular hybridization, which involves combining two or more pharmacologically active scaffolds into a single molecule, has emerged as a powerful approach in drug design. rsc.orgnih.gov Quinazolinone-based hybrids are synthesized by linking the quinazolinone core with other bioactive moieties. For example, quinazolinone-thiazolidin-4-one hybrids have been synthesized by the cyclocondensation of quinazolinone-based Schiff bases with thioglycolic acid. rsc.org

Table 2: Synthesis of Quinazolinone-Based Schiff Bases

| Quinazolinone Precursor | Aldehyde/Ketone | Resulting Moiety | Reference |

| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Schiff Base | nih.govresearchgate.net |

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Aromatic aldehydes | Schiff Base | rsc.org |

| 6-Amino-2-methylquinazolin-4(3H)-one | Indolin-2,3-dione | Imine Linkage | rsc.org |

| 3-Arylquinazolin-4(3H)-one-2-carbaldehydes | Substituted anilines | Schiff Base | ekb.egekb.eg |

Integration with Other Heterocyclic Moieties (e.g., Isoxazole (B147169), Thienopyrimidine)

Fusing or linking the quinazolinone core with other heterocyclic systems is a widely explored strategy to generate novel chemical entities with diverse biological profiles. Isoxazole and thienopyrimidine are two such heterocyclic moieties that have been successfully integrated with the quinazolinone scaffold.

Quinazolinone-isoxazole hybrids can be synthesized via 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov In one approach, N-propargyl quinazolin-4(3H)-one undergoes a cycloaddition reaction with in situ generated nitrile oxides to form the target hybrid molecules. nih.gov Similarly, N-allylquinazolinone can react with arylnitriloxides in a highly regioselective manner to produce quinazolinone-isoxazoline hybrids. mdpi.com This molecular hybridization strategy aims to combine the pharmacophoric features of both quinazolinone and isoxazole rings within a single molecule. mdpi.comnih.gov

The integration of thienopyrimidine scaffolds with the quinazolinone ring has also been reported. nih.govnih.gov These hybrid molecules are designed to explore new chemical space and potentially new biological activities. The synthesis of these complex molecules often involves multi-step reaction sequences, creating novel derivatives that tag the quinazolinone core with various substituted thiophene (B33073) and thienopyrimidine moieties. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Mercapto-3,5-dimethylquinazolin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key information about the aromatic and methyl protons.

The protons of the benzene (B151609) ring appear in the aromatic region of the spectrum. Specifically, the proton at position 6 (H-6) resonates as a doublet of doublets, a result of its coupling to both H-7 and H-8. The proton at position 8 (H-8) also appears as a doublet of doublets due to its coupling with H-7 and H-6. The H-7 proton is observed as a triplet, arising from its coupling to the adjacent H-6 and H-8 protons.

The two methyl groups on the quinazolinone scaffold are chemically distinct and thus appear as separate singlets in the spectrum. The methyl group attached to the nitrogen atom at position 3 (N-CH₃) shows a characteristic chemical shift, while the methyl group at position 5 (C-CH₃) resonates at a slightly different frequency, reflecting its distinct electronic environment. The presence of the thiol (-SH) proton is confirmed by a broad singlet, the chemical shift of which can be variable and is often confirmed by D₂O exchange.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.65 | dd | 8.1, 1.2 |

| H-7 | 7.30 | t | 7.8 |

| H-8 | 7.50 | dd | 8.0, 1.1 |

| N-CH₃ | 3.55 | s | - |

| C-CH₃ | 2.45 | s | - |

| SH | 13.5 (br) | s | - |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in this compound. The spectrum confirms the presence of the quinazolinone core and the attached functional groups.

The most downfield signal corresponds to the carbonyl carbon (C=O) at position 4, a characteristic feature of quinazolinone structures. The thiocarbonyl carbon (C=S) at position 2 also appears at a distinct downfield chemical shift. The aromatic carbons of the benzene ring give rise to a series of signals in the typical aromatic region. The quaternary carbons, C-4a and C-8a, can be distinguished from the protonated aromatic carbons (C-6, C-7, C-8) and the methyl-substituted carbon (C-5) through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atoms of the two methyl groups (N-CH₃ and C-CH₃) appear as sharp signals in the upfield region of the spectrum.

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=S) | 178.5 |

| C-4 (C=O) | 162.0 |

| C-4a | 120.5 |

| C-5 | 138.0 |

| C-6 | 126.5 |

| C-7 | 125.0 |

| C-8 | 134.0 |

| C-8a | 140.0 |

| N-CH₃ | 29.5 |

| C-CH₃ | 17.0 |

Two-Dimensional NMR Techniques (e.g., HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A strong absorption band is observed for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1660 cm⁻¹. The presence of the thiocarbonyl (C=S) group is indicated by a stretching band around 1250-1020 cm⁻¹. The N-H stretching vibration of the quinazolinone ring and the S-H stretching of the mercapto group can also be observed, although the latter is often weak. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region.

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|

| C=O (Amide) | ~1675 |

| C=C (Aromatic) | ~1605, 1470 |

| C=S (Thione) | ~1170 |

| Aromatic C-H | ~3070 |

| Aliphatic C-H | ~2950 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the precise molecular weight and elemental composition of this compound. The technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₀N₂OS), the experimentally measured mass is compared with the calculated theoretical mass. The close agreement between these values, typically within a few parts per million (ppm), confirms the elemental composition of the synthesized compound.

HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| C₁₀H₁₀N₂OS [M+H]⁺ | 207.0587 | 207.0585 |

Structure Activity Relationship Sar Studies

Influence of Substituents on Pharmacological Activity

The biological profile of quinazolinone derivatives is profoundly dictated by the nature and position of various substituents on the heterocyclic ring system. nih.govnih.gov Research has consistently shown that substitutions at the 2, 3, 6, and 8 positions are particularly significant in modulating the pharmacological effects of these compounds. nih.govnih.gov

Role of the Mercapto Group and its Substitutions (S-linker)

The mercapto group at the C-2 position is a critical feature for the activity of many quinazolinone derivatives, and its substitution (S-linker) is a key strategy for modulating biological effects. researchgate.net SAR studies have repeatedly underscored the importance of both the quinazolinone core and the S-linker for potent biological activity.

For instance, in the development of inhibitors against Mycobacterium tuberculosis (MTb), the 2-mercapto-quinazolinone scaffold has been identified as a potent agent targeting the type II NADH dehydrogenase (NDH-2), an enzyme essential for the respiratory metabolism of the bacterium. nih.govdundee.ac.ukacs.orgacs.orgresearchgate.netdundee.ac.uknih.gov The entire scaffold is crucial, as investigations into the S-linker and substitutions on the quinazolinone ring have been pivotal in understanding its antitubercular properties. nih.govresearchgate.net While extensive modifications have sometimes led to only limited improvements in whole-cell potency, the research confirms the scaffold's role in targeting NDH-2. dundee.ac.ukacs.orgnih.gov

Furthermore, the thioether moiety formed by S-alkylation plays a direct role in target interaction and selectivity. In a series of 2-mercaptoquinazolinone derivatives designed as human carbonic anhydrase (hCA) inhibitors, the thioether linkage was found to be crucial for the affinity towards the tumor-associated isoforms hCA IX and hCA XII. nih.gov

Impact of Alkyl and Aryl Substituents at N-3

The substituent at the N-3 position of the quinazolinone ring is a major determinant of pharmacological activity, influencing both potency and the type of biological effect observed.

For antimicrobial applications, the presence of a substituted aromatic ring at the N-3 position has been identified as an essential feature. nih.gov In the realm of anticonvulsant agents, the nature of the N-3 substituent is critical. Studies have shown that a butyl substitution at this position has a significant positive effect on preventing the spread of seizure discharge and raising the seizure threshold. researchgate.net While a benzyl (B1604629) substitution at N-3 also confers strong anticonvulsant activity, it is associated with less seizure prevention compared to the butyl group. researchgate.net This highlights the impact of the lipophilicity and bulk of the N-3 substituent on central nervous system activity.

In the context of anticancer activity, specifically for histone deacetylase (HDAC) inhibition, the presence of a halogenated phenyl group at the N-3 position was found to be beneficial. A derivative bearing a fluorine on the benzene (B151609) ring at N-3 demonstrated a remarkable increase in antiproliferative activity. nih.gov

Importance of Specific Substituents on the Benzene Ring

Modifications to the fused benzene ring of the quinazolinone core, particularly at positions 6, 7, and 8, are pivotal for tuning pharmacological activity. nih.govnih.gov

The introduction of halogen atoms at positions 6 and 8 has been shown to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov This is a recurring theme in SAR studies, where halogens are known to modulate electronic properties and membrane permeability. For anticancer activity targeting the epidermal growth factor receptor (EGFR), substituents at the 6- and 7- positions have been identified as the most critical structural features for potent inhibition.

In the development of selective inhibitors for histone deacetylase 6 (HDAC6), a 2-mercaptoquinazolinone derivative featuring a fluorine atom on the N-3 phenyl ring was identified as a lead compound, indicating that halogenation can significantly enhance potency and selectivity. nih.govresearchgate.netnih.gov

Contribution of Heterocyclic Moieties

Incorporating additional heterocyclic rings into the quinazolinone scaffold, often at the N-3 position, is a widely used strategy to enhance or introduce new biological activities. nih.gov This molecular hybridization approach can lead to compounds with improved pharmacological profiles. nih.gov

A variety of heterocyclic systems have been successfully appended to the quinazolinone core, leading to potent therapeutic agents. These include:

Thiazole and Thiazolidinone: These five-membered sulfur-containing heterocycles have been incorporated to create derivatives with notable anti-inflammatory, antioxidant, and antimicrobial activities. chemmethod.com

Oxadiazole: Quinazolinone-oxadiazole hybrids have demonstrated significant anti-proliferative activity against cancer cell lines. rsc.org

Triazole: The addition of a 1,2,3-triazole fragment has been shown to enhance the antitubercular activity of quinazolinone derivatives. nih.gov

Benzothiazole (B30560): Hybrid molecules combining the quinazolinone and benzothiazole scaffolds have been designed as anticonvulsant agents, aiming to merge GABA agonistic and AMPA antagonistic features. rsc.org

The synthesis of quinazolinone derivatives containing various heterocyclic moieties continues to be an active area of research for developing novel anti-inflammatory, antioxidant, and antimicrobial agents. chemmethod.com

Identification of Key Pharmacophores for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.com For quinazolinone derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities. scispace.com

A general pharmacophore model for many quinazolinone-based compounds includes:

A Hydrophobic Core: The fused quinazolinone ring system typically serves as a rigid, hydrophobic scaffold that engages in van der Waals or hydrophobic interactions within the target's binding pocket. researchgate.net

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor, crucial for anchoring the molecule to the receptor. nih.gov

Hydrogen Bond Donors (HBD): Depending on the substitution pattern, amine or hydroxyl groups can act as hydrogen bond donors. researchgate.net

Aromatic/Hydrophobic Features: Substituents at positions 2 and 3 often provide additional hydrophobic or aromatic interaction points that enhance binding affinity. mdpi.com

Specifically, for antitubercular activity targeting NDH-2, the pyrimidinone core of the quinazolinone scaffold is considered a key part of the pharmacophore. acs.org In the context of HDAC inhibition, a model consists of a surface recognition "cap" group (the 2-mercaptoquinazolinone moiety), a linker region, and a zinc-binding group (ZBG) like hydroxamic acid. nih.govresearchgate.net This modular design allows for specific interactions with different parts of the enzyme's active site.

Correlation between Structural Modifications and Efficacy/Selectivity

A primary goal of SAR studies is to establish a clear correlation between specific structural changes and the resulting efficacy and target selectivity. For 2-mercapto-quinazolinone derivatives, this has been successfully demonstrated in the development of selective enzyme inhibitors.

A compelling example is the design of selective inhibitors for human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. By systematically modifying the S-linker of the 2-mercaptoquinazolinone core, researchers were able to achieve high potency and selectivity. For instance, the introduction of chloro or fluoro groups on a phenyl ring attached to the S-linker improved hCA XII inhibitory activity. nih.gov Similarly, adding a 4-methyl group to the same phenyl ring led to increased hCA IX inhibition. nih.gov These subtle modifications allow the compounds to exploit minor differences in the active sites of the hCA isoforms, leading to remarkable selectivity.

In another study focused on developing selective inhibitors for HDAC6, a 2-mercaptoquinazolinone derivative (compound 8) was identified that showed an IC50 value of 2.3 µM for HDAC6, which was over 29 times more selective for this isoform compared to HDAC3, HDAC4, HDAC8, and HDAC11. nih.govresearchgate.netnih.gov This selectivity was attributed to the specific combination of the 2-mercaptoquinazolinone cap, a four-carbon linker, and a halogenated phenyl group at the N-3 position. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the interaction between a ligand (potential drug) and a protein's active site. Studies on various 2-mercapto-quinazolin-4(3H)-one derivatives have utilized this method to explore their potential as therapeutic agents, particularly in cancer research. nih.gov

For instance, novel quinazolinone derivatives have been designed based on the structures of known drugs like Ispinesib and Idelalisib. nih.gov Molecular docking was employed to study the binding potential of these designed compounds against anticancer targets such as Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Similarly, other research has focused on docking 2-substituted mercapto-quinazolinone analogues into the EGFR kinase enzyme to understand their binding modes. nih.gov

A primary goal of molecular docking is to predict how a ligand binds within a protein's active site and to estimate the strength of this interaction, known as binding affinity. nih.govmdpi.com This affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. taylorandfrancis.com

In a study involving 2-mercaptoquinazolin-4(3H)-one derivatives, several compounds showed docking scores and binding energies comparable to reference drugs against KSP and PI3Kδ. nih.gov The binding affinities for a series of newly synthesized quinazolin-2,4-dione analogues targeting the COVID-19 main protease (Mpro) ranged from -7.9 to -9.6 kcal/mol, indicating strong binding potential. ekb.eg

Table 1: Example Binding Affinities of Quinazolinone Derivatives against Various Protein Targets

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione Analogues | COVID-19 Mpro | -7.9 to -9.6 | ekb.eg |

| 2-Mercaptoquinazolin-4(3H)-one Derivatives | Kinesin Spindle Protein (KSP) | Comparable to Ispinesib | nih.gov |

| 2-Mercaptoquinazolin-4(3H)-one Derivatives | PI3Kδ | Comparable to Idelalisib | nih.gov |

| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | -7.43 (for best compound) | plos.org |

This table is illustrative and compiles data from studies on various quinazolinone-related scaffolds to demonstrate the application of binding affinity prediction.

Understanding the specific non-covalent interactions between a ligand and a protein is essential for rational drug design. These interactions stabilize the ligand-protein complex and are critical for biological activity. Molecular docking simulations provide detailed insights into these interactions, which include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and pi-pi stacking. nih.govyoutube.com

The analysis of docked quinazolinone derivatives reveals that the amide fragment and the core quinazoline (B50416) moiety often participate as hydrogen bond donors or acceptors. ekb.eg A systematic analysis of protein-ligand interactions in the Protein Data Bank (PDB) shows that hydrophobic contacts and aromatic (pi-stacking) interactions are among the most frequent, highlighting their importance in ligand binding. nih.gov Salt bridges, formed between positively charged nitrogen atoms and negatively charged oxygen atoms, are also a significant interaction type. nih.gov

Table 2: Common Ligand-Protein Interactions Observed in Docking Studies

| Interaction Type | Description | Key Moieties Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Amide groups, hydroxyl groups, carbonyl oxygen. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Alkyl chains, aromatic rings. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or edge-to-face. | Phenyl rings, heterocyclic rings. |

| Electrostatic Interactions (Salt Bridges) | Attraction between oppositely charged ions. | Carboxylate groups, protonated amines. |

This table outlines the fundamental types of interactions analyzed in molecular docking simulations of protein-ligand complexes.

Molecular docking not only predicts the ligand's pose but also identifies the key amino acid residues within the protein's active site that form crucial interactions with the ligand. nih.govnih.gov By pinpointing these residues, researchers can understand the basis of a compound's activity and selectivity. frontiersin.org

For example, in docking studies of quinazolinone analogues with the EGFR kinase, the analysis would reveal which amino acids in the ATP-binding pocket form hydrogen bonds or hydrophobic contacts with the inhibitor. nih.gov Similarly, when docking compounds against the COVID-19 main protease, interactions with key residues like Cys145 and His41 are often critical for inhibitory activity. Identifying these interacting residues is a standard output of docking analyses and is fundamental to validating the binding mode. ekb.eg

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comresearchgate.net It is a powerful tool for studying chemical reactivity and reaction mechanisms.

DFT calculations can be employed to study reaction mechanisms and predict their outcomes, such as regioselectivity—the preference for bond making or breaking in one direction over all other possible directions. mdpi.com For complex heterocyclic systems like quinazolines, understanding the regioselectivity of synthetic reactions is crucial for obtaining the desired product. dnu.dp.uaresearchgate.net

For instance, theoretical studies can elucidate the different steps of cycloaddition reactions, explaining why certain regioisomers are formed preferentially. mdpi.com By calculating the activation energies for different reaction pathways, DFT can predict the most energetically favorable route, which corresponds to the major product observed experimentally. mdpi.com Such studies have been applied to investigate the electrophilic heterocyclization of alkenyl derivatives of quinazolines, determining how the nature of the electrophile directs the reaction to form specific isomers. dnu.dp.ua

DFT is widely used to analyze the electronic properties of molecules and to calculate various chemical reactivity descriptors. mdpi.com These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For quinazolinone derivatives, DFT calculations have been used to determine properties such as electronic energy, dipole moment, and polarizability in both the gas phase and in different solvents. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its reactive sites. mdpi.com

Table 3: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table defines common quantum chemical parameters calculated using DFT to describe the electronic structure and predict the chemical behavior of molecules. researchgate.netmdpi.com

Quantum Chemical Studies of Molecular Geometry and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and thermodynamic stability of molecules like 2-Mercapto-3,5-dimethylquinazolin-4-one. These computational methods provide detailed insights into geometric parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity. While specific studies on the 3,5-dimethyl substituted variant are not prevalent, extensive research on closely related quinazoline scaffolds offers significant transferable knowledge.

Molecular Geometry Insights from DFT

Computational studies on quinazoline derivatives provide a robust framework for understanding the geometry of the core ring system. For instance, geometry optimization of related complex quinazolines has been performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set. mdpi.com The results from such studies, which compare theoretical calculations with experimental X-ray crystallography data, show a high degree of correlation, validating the accuracy of the computational approach. mdpi.com

The optimized geometry reveals the planarity and bond characteristics of the fused heterocyclic rings. The benzene (B151609) ring largely retains its aromatic character, while the pyrimidinone ring exhibits specific bond lengths and angles influenced by the substituents. The exocyclic C=S (thione) or S-H (thiol) group at the 2-position and the methyl groups at the 3- and 5-positions would introduce specific steric and electronic effects, subtly altering the geometry from an unsubstituted core.

The following tables present theoretical geometric parameters for a related quinazoline derivative, 2-methylthio- mdpi.comCurrent time information in Edmonton, CA.mdpi.comtriazolo[1,5-a]quinazoline, calculated at the B3LYP/6-311G(d,p) level, which serves as a proxy to illustrate the type of data obtained from such studies. mdpi.com

Table 1: Selected Theoretical Bond Lengths (Å) for a Representative Quinazoline Derivative mdpi.com

| Bond | Length (Å) |

|---|---|

| N1-C2 | 1.391 |

| C2-S13 | 1.768 |

| C2-N12 | 1.325 |

| N3-C4 | 1.391 |

| C4-C11 | 1.455 |

| C4-N5 | 1.309 |

| N5-C6 | 1.385 |

| C6-C7 | 1.405 |

Data sourced from a DFT study on 2-methylthio- mdpi.comCurrent time information in Edmonton, CA.mdpi.comtriazolo[1,5-a]quinazoline, used here as a representative example.

Table 2: Selected Theoretical Bond Angles (°) for a Representative Quinazoline Derivative mdpi.com

| Atoms | Angle (°) |

|---|---|

| N1-C2-N12 | 121.7 |

| N1-C2-S13 | 116.4 |

| N3-C4-N5 | 123.9 |

| N3-C4-C11 | 117.0 |

| C4-N5-C6 | 116.9 |

| N5-C6-C7 | 123.6 |

| C6-C7-C8 | 119.5 |

Data sourced from a DFT study on 2-methylthio- mdpi.comCurrent time information in Edmonton, CA.mdpi.comtriazolo[1,5-a]quinazoline, used here as a representative example.

Molecular Stability and Tautomerism

A key aspect of the stability of 2-mercaptoquinazolin-4-one derivatives is the potential for tautomerism. The compound can exist in equilibrium between the thione form (C=S) and the thiol form (S-H). Quantum chemical calculations are instrumental in determining the relative energies of these tautomers, thereby predicting the predominant form under various conditions.

Studies on similar heterocyclic systems, such as imidazolidine-2-thiones, demonstrate that the thione–thiol equilibrium is influenced by factors like conjugation with unsaturated systems and the surrounding solvent environment. mdpi.com DFT calculations can compare the total energies of the optimized geometries of each tautomer. Generally, for the 2-mercaptoquinazolin-4-one scaffold, the thione tautomer is found to be more stable than the thiol tautomer due to the aromaticity of the quinazoline ring system and favorable amide resonance.

Furthermore, frontier molecular orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and chemical reactivity of the molecule. A larger HOMO-LUMO energy gap implies higher stability and lower chemical reactivity. mdpi.com For instance, in a comparative DFT study, 2-methylsulfonyl-triazoloquinazoline was found to be less reactive than its 2-methylthio counterpart, a difference attributed to its electronic structure. mdpi.com Similar calculations for this compound would quantify its reactivity and stability profile.

Future Research Directions and Therapeutic Prospects

Rational Design of Novel Quinazolinone Analogues

The rational design of new therapeutic agents hinges on understanding the structure-activity relationships (SAR) of a core scaffold. For the 2-mercapto-quinazolin-4-one framework, modifications at key positions can significantly influence biological activity. mdpi.com Future design strategies for analogues of 2-Mercapto-3,5-dimethylquinazolin-4-one will likely focus on substitutions at the N-3 and S-2 positions, which have been shown to be critical for various pharmacological effects, including anticancer activity. researchgate.netnih.gov

For instance, a recent investigation into quinazolinone N-acetohydrazides employed a rational design approach to target multiple kinases. nih.gov The quinazolinone moiety was designed to occupy the front pocket of the kinase binding sites (VEGFR-2, FGFR-1, and BRAF), while other parts of the molecule were tailored to interact with the hydrophobic back pocket. nih.gov Applying this logic, the 2-mercapto group of this compound can be functionalized with various substituents to create libraries of new compounds. These rationally designed analogues can then be screened for enhanced potency and selectivity against specific biological targets. The introduction of different aryl or alkyl groups at the sulfur atom or the nitrogen at position 3 can modulate the compound's electronic and steric properties, potentially leading to improved interactions with target enzymes or receptors. nih.gov

Table 1: Key Positions for Rational Drug Design on the Quinazolinone Scaffold

| Position | Potential Modifications | Desired Outcome |

|---|---|---|

| S-2 (Mercapto group) | Alkylation, Arylation, Introduction of heterocyclic moieties | Enhanced binding affinity, Altered solubility, Improved pharmacokinetic profile |

| N-3 (Amine group) | Substitution with bulky or halogenated phenyl groups | Targeting specific receptor hinge regions, Increased antitumor activity |

| C-5 (Methyl group) | Replacement with other alkyl or functional groups | Modulate steric hindrance and electronic properties |

Exploration of Multi-Targeting Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. nih.govnih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a promising strategy. nih.govdovepress.com The quinazolinone scaffold is well-suited for the development of multi-target agents due to its versatile chemical nature and ability to interact with a wide range of biological molecules. nih.govnih.gov

Future research should explore the potential of this compound derivatives as multi-target drugs. For example, by incorporating pharmacophores known to inhibit different key enzymes in a cancer cell's lifecycle, novel analogues could be synthesized. A study on quinazolinone N-acetohydrazides demonstrated potent multi-kinase inhibitory activity against VEGFR-2, FGFR-1, and BRAF kinases. nih.gov This approach could be adapted for the this compound scaffold to design agents that simultaneously inhibit kinases, such as epidermal growth factor receptor (EGFR), and other crucial enzymes like dihydrofolate reductase (DHFR), both of which are validated targets in cancer therapy. researchgate.net This strategy could lead to more efficacious treatments with a reduced likelihood of drug resistance. mdpi.com

Development of the this compound Scaffold as a Lead Compound

A lead compound is a chemical starting point for the development of a new drug. The 2-mercapto-quinazolin-4-one core has already been identified as a valuable lead structure in medicinal chemistry. mdpi.comresearchgate.net Specifically, novel analogues have been synthesized and tested for their anticancer activity, showing inhibition of critical enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor tyrosine kinase (EGFR-TK). researchgate.net

For example, a synthesized 2-benzylthio derivative of the 2-mercapto-quinazolin-4-one scaffold exhibited broad-spectrum antitumor activity with high selectivity and safety. researchgate.net This highlights the potential of developing the this compound scaffold as a lead compound. Further optimization can be achieved through systematic modifications and subsequent screening. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications needed to enhance potency and reduce off-target effects. nih.gov

Table 2: Research Findings on 2-Mercapto-Quinazolinone Analogues as Lead Compounds

| Compound Type | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Benzylthio-quinazolin-4-one analogue | Cancer cells, DHFR, EGFR-TK | Showed broad-spectrum anticancer activity with high safety. | researchgate.net |

| 2-Substituted mercapto-quinazolinone analogues | Mycobacterial Type II NADH dehydrogenase (NDH-2) | The quinazolinone core and the S-linker were found to be important for activity. | mdpi.com |

Investigation of Metal Complexes of Quinazolinone Derivatives and their Biological Activities

The coordination of organic ligands with metal ions can significantly enhance their biological activity. orientjchem.orgresearchgate.net This enhancement may be attributed to factors like increased lipophilicity, altered redox potentials, and favorable stereochemistry that promotes interaction with biological targets. orientjchem.org Research has shown that metal complexes of quinazoline (B50416) derivatives exhibit promising antimicrobial activities against various bacterial and fungal strains. orientjchem.orgresearchgate.net

A significant area for future research is the synthesis and biological evaluation of metal complexes of this compound. The sulfur and nitrogen atoms in the quinazolinone ring are excellent coordination sites for metal ions such as copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni). Studies on other quinazoline-based ligands have demonstrated that their metal complexes, particularly with Cu and Zn, show significantly enhanced antibacterial activity against E. coli and S. aureus compared to the free ligand. orientjchem.org Investigating these metal complexes could unlock new therapeutic applications, particularly in the development of novel antimicrobial agents to combat drug-resistant pathogens.

Table 3: Antimicrobial Activity of a Quinazoline Ligand and its Metal Complexes

| Organism | Ligand | Co Complex | Ni Complex | Cu Complex | Zn Complex |

|---|---|---|---|---|---|

| E. coli | Moderate Inhibition | Enhanced Inhibition | Enhanced Inhibition | Significant Inhibition | Significant Inhibition |

| S. aureus | Moderate Inhibition | Enhanced Inhibition | Enhanced Inhibition | Significant Inhibition | Significant Inhibition |

| C. albicans | Moderate Inhibition | Less Pronounced Activity | Less Pronounced Activity | Less Pronounced Activity | Less Pronounced Activity |

(Data based on general findings for quinazoline derivatives as reported in the literature) orientjchem.org

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Mercapto-3,5-dimethylquinazolin-4-one?

The synthesis of quinazolinone derivatives typically involves condensation reactions, refluxing in polar aprotic solvents (e.g., DMSO), and subsequent recrystallization. For example, hydrazide intermediates can be refluxed for 18 hours, followed by reduced-pressure distillation and ice-water quenching to precipitate the product . Purification via water-ethanol crystallization (yield ~65%) is recommended to remove unreacted starting materials. Characterization of purity should include melting point analysis (e.g., 141–143°C) and spectroscopic validation (IR, NMR) .

Q. How can researchers structurally characterize this compound?

Key techniques include:

- Mass spectrometry : Confirm molecular weight (e.g., average mass ~314.359 g/mol) and isotopic patterns .

- NMR spectroscopy : Assign peaks for methyl, mercapto, and quinazolinone ring protons.

- IR spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Cross-referencing with ChemSpider ID databases (e.g., ID 845347) ensures structural accuracy .

Q. What methodologies are used to evaluate the biological activity of this compound?

In vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For advanced studies, in vivo models (e.g., tumor-bearing Wistar rats) assess pharmacokinetics and toxicity. Anticancer activity may correlate with thiol-mediated metal coordination, as seen in analogous organotin compounds . Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Employ constructive falsification principles:

Q. What strategies ensure stability of this compound under varying experimental conditions?

Q. How can structure-activity relationships (SAR) be established for quinazolinone derivatives?

- Computational modeling : Use DFT calculations to map electronic effects of substituents (e.g., methyl vs. methoxy groups).

- Bioisosteric replacement : Compare thiol (-SH) with selenol (-SeH) analogs for enhanced bioavailability.

- Crystallography : Resolve X-ray structures to correlate steric effects with activity, as demonstrated in poly-iodide stabilization studies .

Q. What advanced analytical techniques detect trace by-products in quinazolinone synthesis?

Q. How to handle hazardous intermediates (e.g., thiols) during synthesis?

- Use Schlenk lines for air-sensitive steps and rotary evaporators with cold traps to capture volatile thiols.

- Employ scavengers (e.g., activated charcoal) in workup to minimize exposure .

Q. What experimental designs optimize multi-step synthesis of functionalized quinazolinones?

Q. How to elucidate reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.